molecular formula C20H18BrN3O6 B11613345 Ethyl 6'-amino-5-bromo-5'-cyano-2'-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate

Ethyl 6'-amino-5-bromo-5'-cyano-2'-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate

Cat. No.: B11613345
M. Wt: 476.3 g/mol
InChI Key: VWYPLYHHVCSHCF-UHFFFAOYSA-N
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Description

Ethyl 6’-amino-5-bromo-5’-cyano-2’-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6’-amino-5-bromo-5’-cyano-2’-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyran rings, followed by their spiro-fusion. Key steps include:

    Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Formation of the Pyran Ring: This involves the cyclization of a suitable precursor, such as a 1,3-diketone, in the presence of an acid catalyst.

    Spiro-Fusion: The indole and pyran rings are fused through a spiro center, often involving a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6’-amino-5-bromo-5’-cyano-2’-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at the bromo and cyano groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, and alkoxides

Major Products

The major products formed from these reactions include oxo derivatives, reduced analogs, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 6’-amino-5-bromo-5’-cyano-2’-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Material Science: The unique spiro structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Ethyl 6’-amino-5-bromo-5’-cyano-2’-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6’-amino-5-bromo-5’-cyano-2’-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate
  • Ethyl 6’-amino-5-chloro-5’-cyano-2’-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate

Uniqueness

The uniqueness of Ethyl 6’-amino-5-bromo-5’-cyano-2’-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate lies in its specific substitution pattern and the presence of both indole and pyran rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H18BrN3O6

Molecular Weight

476.3 g/mol

IUPAC Name

ethyl 6'-amino-5-bromo-5'-cyano-2'-(2-ethoxy-2-oxoethyl)-2-oxospiro[1H-indole-3,4'-pyran]-3'-carboxylate

InChI

InChI=1S/C20H18BrN3O6/c1-3-28-15(25)8-14-16(18(26)29-4-2)20(12(9-22)17(23)30-14)11-7-10(21)5-6-13(11)24-19(20)27/h5-7H,3-4,8,23H2,1-2H3,(H,24,27)

InChI Key

VWYPLYHHVCSHCF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C2(C3=C(C=CC(=C3)Br)NC2=O)C(=C(O1)N)C#N)C(=O)OCC

Origin of Product

United States

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